

# Technical Guide: Physicochemical Properties of Pyridine-3-sulfonyl Chloride Derivatives

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 6-phenoxyppyridine-3-sulfonyl  
Chloride

Cat. No.: B1305957

[Get Quote](#)

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the physical properties of pyridine-3-sulfonyl chloride and its derivatives. It is important to note that a comprehensive search of scientific literature and chemical databases yielded no specific experimental data for **6-phenoxyppyridine-3-sulfonyl chloride**. The information presented herein is based on closely related structural analogs to provide an estimated understanding of its potential characteristics.

## Introduction

Pyridine-3-sulfonyl chloride and its substituted analogs are important intermediates in medicinal chemistry and drug development. Their reactive sulfonyl chloride moiety allows for the facile introduction of a pyridylsulfonyl group into various molecular scaffolds, a common strategy in the design of pharmacologically active compounds. This guide provides a summary of the available physical and chemical data for key pyridine-3-sulfonyl chloride derivatives to serve as a reference for researchers working with this class of reagents.

## Physicochemical Properties of Pyridine-3-sulfonyl Chloride and Its Analogs

Due to the absence of specific data for **6-phenoxyppyridine-3-sulfonyl chloride**, the following table summarizes the known physical properties of the parent compound, pyridine-3-sulfonyl

chloride, and its 6-substituted analogs. This comparative data can offer insights into the expected properties of the target molecule.

| Property          | Pyridine-3-sulfonyl chloride                            | 6-Chloropyridine-3-sulfonyl chloride                            | 6-Methoxy(pyridine-3-sulfonyl) chloride           |
|-------------------|---------------------------------------------------------|-----------------------------------------------------------------|---------------------------------------------------|
| Molecular Formula | C <sub>5</sub> H <sub>4</sub> ClNO <sub>2</sub> S       | C <sub>5</sub> H <sub>3</sub> Cl <sub>2</sub> NO <sub>2</sub> S | C <sub>6</sub> H <sub>6</sub> ClNO <sub>3</sub> S |
| Molecular Weight  | 177.61 g/mol                                            | 212.05 g/mol                                                    | 207.63 g/mol                                      |
| Appearance        | Colorless to light yellow liquid                        | Colorless to pale yellow solid or liquid                        | Solid                                             |
| Melting Point     | Not applicable (liquid at room temp.)                   | 51 °C                                                           | Not available                                     |
| Boiling Point     | Not available                                           | 132 °C at 8 Torr                                                | Not available                                     |
| Density           | ~1.460 g/mL at 25 °C                                    | 1.615 g/cm <sup>3</sup><br>(predicted)                          | Not available                                     |
| Solubility        | Reacts with water.<br>Soluble in many organic solvents. | Not available                                                   | Not available                                     |
| Refractive Index  | n <sub>20/D</sub> ~1.556                                | Not available                                                   | Not available                                     |

## Experimental Protocols: Synthesis of Substituted Pyridine-3-sulfonyl Chlorides

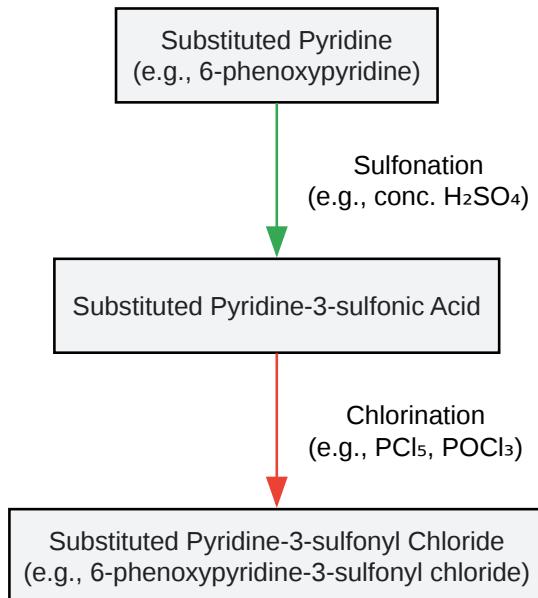
The synthesis of pyridine-3-sulfonyl chlorides typically involves the chlorination of the corresponding sulfonic acid. Below is a detailed protocol for the synthesis of a 6-substituted analog, 6-aminopyridine-3-sulfonyl chloride, which illustrates a general approach that could potentially be adapted for the synthesis of **6-phenoxy(pyridine-3-sulfonyl) chloride** from its respective sulfonic acid precursor.

### Synthesis of 6-Aminopyridine-3-sulfonyl chloride[1]

This two-step synthesis starts from 2-aminopyridine.

### Step 1: Synthesis of 6-Aminopyridine-3-sulfonic acid

- A mixture of 2-aminopyridine (1 mole) and concentrated sulfuric acid (3 moles) is prepared.
- A small amount of aluminum powder is added, and the mixture is stirred in the presence of ethanol for approximately 5 hours at a temperature of 210°C.
- After cooling to room temperature, the reaction mixture is poured onto crushed ice.
- The resulting precipitate is collected by filtration, washed, and combined with further fractions obtained from the mother liquor.
- The crude product is recrystallized from hot water to yield 6-aminopyridine-3-sulfonic acid.


### Step 2: Synthesis of 6-Aminopyridine-3-sulfonyl chloride[1]

- 6-Aminopyridine-3-sulfonic acid (0.5 mole) is ground with phosphorus pentachloride (1 mole).
- A few drops of phosphorus oxychloride are added to the mixture.
- The reaction mixture is refluxed for 5 hours at 130°C.
- After cooling to room temperature, the mixture is carefully poured onto crushed ice.
- The solid product, 6-aminopyridine-3-sulfonyl chloride, is collected by filtration.
- The solid is washed with water and a sodium bicarbonate solution to neutralize any remaining acid.
- The final product is dried under a vacuum.

## Logical Workflow for Synthesis

As no specific experimental workflows or signaling pathways involving **6-phenoxyppyridine-3-sulfonyl chloride** are documented, a generalized synthetic workflow for preparing substituted pyridine-3-sulfonyl chlorides is presented below. This diagram illustrates the logical progression from a substituted pyridine to the target sulfonyl chloride.

## General Synthetic Pathway to Substituted Pyridine-3-sulfonyl Chlorides

[Click to download full resolution via product page](#)

Caption: A generalized two-step synthesis of substituted pyridine-3-sulfonyl chlorides.

## Conclusion

While direct experimental data for **6-phenoxyppyridine-3-sulfonyl chloride** remains elusive, this guide provides a valuable resource for researchers by summarizing the known physical properties of its close structural analogs. The detailed synthetic protocol for 6-aminopyridine-3-sulfonyl chloride offers a practical starting point for the potential synthesis of the target compound. It is recommended that any attempt to synthesize or handle **6-phenoxyppyridine-3-sulfonyl chloride** be performed with caution, assuming it to be a reactive and potentially hazardous substance, characteristic of sulfonyl chlorides. Further research is warranted to isolate and characterize this compound to fully elucidate its physicochemical properties and potential applications.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Bot Verification [rasayanjournal.co.in]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of Pyridine-3-sulfonyl Chloride Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1305957#physical-properties-of-6-phenoxy-pyridine-3-sulfonyl-chloride>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)